Physicochemical Property Comparison with a Close N1,N3-Dibenzyl Analog
In the absence of published head-to-head biological data, the clearest differentiation for sourcing comes from comparing computed physicochemical properties with its closest commercially available analog, 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. The N-phenyl derivative shows a significantly lower molecular weight and LogP compared to the N-benzyl version. A lower LogP and molecular weight can indicate better aqueous solubility and improved ligand efficiency, factors making it a more suitable scaffold for fragment-based or high-concentration screening .
| Evidence Dimension | Computed Physicochemical Properties: MW, LogP |
|---|---|
| Target Compound Data | MW: 312.39 g/mol; LogP: ~1.5 (estimated based on structure) |
| Comparator Or Baseline | 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: MW: 356.44 g/mol; LogP: 2.12 |
| Quantified Difference | Target compound has a -44.05 g/mol MW difference and an estimated ~ -0.6 LogP unit difference, indicating lower lipophilicity. |
| Conditions | Computed properties; MW from molecular formula (C17H16N2O3S), LogP estimated based on typical reduction of ~0.5-0.7 units when replacing a benzyl group with a phenyl group. |
Why This Matters
For procuring screening compounds, a lower LogP and MW profile often correlates with higher solubility and better ligand efficiency metrics, making this scaffold a more favorable starting point for lead optimization than its dibenzyl analog.
